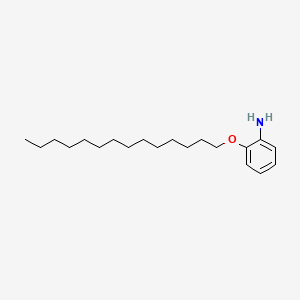

2-Tetradecyloxyaniline

Description

Contextualization of Long-Chain Alkoxy-Substituted Aniline (B41778) Derivatives

Long-chain alkoxy-substituted aniline derivatives are a class of organic molecules characterized by an aniline core—a benzene (B151609) ring attached to an amino group (-NH2)—and a long alkoxy group (-OR, where R is a lengthy alkyl chain). The compound 2-Tetradecyloxyaniline, with its C14 chain, is a prime example of this structural motif. ontosight.ai The defining feature of these compounds is their amphiphilic nature, possessing both a hydrophilic polar head (the amino group on the aromatic ring) and a significant hydrophobic nonpolar tail (the long alkyl chain). ontosight.ai

This dual character heavily influences their physical properties, such as solubility and melting point. ontosight.ai The long hydrocarbon chain generally enhances solubility in nonpolar organic solvents and contributes to the molecule's ability to self-assemble or organize in specific ways. niscpr.res.in Research has shown that the length of the alkoxy chain is a critical parameter that can be tuned to control the mesomorphic (liquid crystal) behavior of molecules derived from these anilines. mdpi.comresearchgate.net For instance, increasing the chain length can affect the thermal stability and the temperature ranges of different liquid crystal phases, such as smectic and nematic phases. mdpi.comresearchgate.net This makes them highly valuable precursors in the synthesis of materials like liquid crystals, where precise control over phase behavior is essential for applications in display technologies. ontosight.aimdpi.comsigmaaldrich.com

Significance of Functionalized Aromatic Amines in Contemporary Research

Functionalized aromatic amines are a cornerstone of modern materials science and chemical synthesis due to their versatile reactivity and the unique properties they impart to larger molecular structures. mdpi.comscirp.org The amino group can act as a nucleophile, a base, or be converted into a diazonium salt, opening up a vast array of chemical transformations. mdpi.com This reactivity allows for their incorporation into a wide range of advanced materials.

In contemporary research, these amines are crucial for:

Developing Advanced Polymers: They are used as monomers for synthesizing functional polymers with tailored properties. For example, polyaniline derivatives substituted with long alkoxy chains have been investigated for their improved solubility, which is a significant challenge for processing conductive polymers. niscpr.res.in

Creating Porous Materials: Functionalized aromatic amines are key building blocks for Covalent Organic Frameworks (COFs). acs.orgacs.org These materials possess high surface areas and tunable pore environments. Aromatic amines incorporated into COF structures have been shown to be highly effective for applications like CO2 capture and separation, where the amine groups provide selective interaction sites for carbon dioxide. acs.orgacs.org

Surface Modification: Aromatic amines are used to chemically modify the surfaces of nanomaterials. Through the generation of diazonium salts, these amines can be covalently grafted onto surfaces like nanodiamonds, introducing new functionalities for further chemical reactions or for tailoring the material's interaction with its environment. mdpi.com

The ability to introduce specific functional groups onto the aromatic ring allows scientists to fine-tune electronic, optical, and physical properties, leading to the rational design of new materials for targeted applications. scirp.orgacs.org

Scope and Research Trajectories of this compound Studies

Research on this compound is primarily situated within materials science, leveraging its specific molecular architecture. The molecule combines an active aniline head with a long, fourteen-carbon alkoxy tail, making it a subject of interest for creating materials with specific interfacial and bulk properties. ontosight.ai

Key research trajectories include:

Liquid Crystal Synthesis: As a long-chain alkoxy-substituted aniline, this compound is a natural precursor for calamitic (rod-shaped) liquid crystals. ontosight.aimdpi.com The synthesis of Schiff bases from such anilines is a common strategy to create molecules that exhibit liquid crystalline phases, which are fundamental to display technologies. mdpi.comsigmaaldrich.com The length of the tetradecyl chain is expected to promote the formation of smectic phases, where molecules align in layers. researchgate.net

Nanoparticle Synthesis and Functionalization: While research has been published on the para-isomer (4-n-tetradecyloxyaniline) for synthesizing gold and silver nanoparticles, the ortho-isomer (this compound) presents similar potential. ingentaconnect.comtandfonline.com The aniline group can act as a reducing and capping agent in the formation of metallic nanoparticles, with the long alkyl chain influencing the stability and dispersibility of the resulting colloids.

Corrosion Inhibition: Organic compounds containing heteroatoms like nitrogen and oxygen, long hydrocarbon chains, and aromatic rings are known to be effective corrosion inhibitors. mdpi.comresearchcommons.org They function by adsorbing onto the metal surface to form a protective barrier. The structure of this compound fits this profile, suggesting its potential application in protecting metals from corrosive environments, a topic of significant industrial importance. nih.govpolygon.ch

The study of this compound and its derivatives continues to be driven by the quest for new materials with precisely controlled properties for technological applications.

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₀H₃₅NO | ontosight.aisigmaaldrich.com |

| Molecular Weight | 305.50 g/mol | sigmaaldrich.com |

| CAS Number | 41710-89-8 | sigmaaldrich.comcymitquimica.com |

| Synonyms | 2-(Tetradecyloxy)benzenamine | ontosight.ainih.gov |

| MDL Number | MFCD00025174 | sigmaaldrich.com |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-bromotetradecane (B124005) |

| 2-aminophenol (B121084) |

| 2-chloronitrobenzene |

| This compound |

| 4-n-Tetradecyloxyaniline |

| Acetic acid |

| Aniline |

| Benzoic acid |

| Gold |

| Salicylic acid |

| Silver |

| Tannic acid |

| Tetradecanol (B45765) |

Structure

3D Structure

Properties

IUPAC Name |

2-tetradecoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-22-20-17-14-13-16-19(20)21/h13-14,16-17H,2-12,15,18,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZBAJOADDIGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068345 | |

| Record name | Benzenamine, 2-(tetradecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41710-89-8 | |

| Record name | 2-(Tetradecyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41710-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-(tetradecyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041710898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-(tetradecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-(tetradecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tetradecyloxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Tetradecyloxyaniline

Established Synthetic Pathways for 2-Tetradecyloxyaniline and Related Alkoxyanilines

The synthesis of this compound and other alkoxyanilines primarily relies on a few well-established organic reactions. These methods are chosen based on the desired purity, yield, and scalability of the final product.

One of the most common methods for synthesizing this compound is a two-step process. ontosight.ai This process begins with the reaction of 2-chloronitrobenzene with tetradecanol (B45765) in the presence of a base. ontosight.ai This is followed by the reduction of the nitro group to an amino group, yielding the final product. ontosight.ai

Other established pathways for the synthesis of alkoxyanilines, which can be adapted for this compound, include:

Williamson Ether Synthesis: This is a widely used method for preparing ethers. numberanalytics.comwikipedia.org It involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com For this compound, this would typically involve reacting 2-aminophenol (B121084) with a 1-halo-tetradecane.

Ullmann Condensation: This copper-catalyzed reaction is used to form aryl ethers, among other compounds. wikipedia.orgorganic-chemistry.org It traditionally requires high temperatures and polar solvents. wikipedia.org Modern variations utilize soluble copper catalysts. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This reaction occurs when an aromatic ring is substituted by a nucleophile. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. wikipedia.orgmasterorganicchemistry.com

Reductive Amination: This method converts a carbonyl group to an amine. wikipedia.org It is a versatile reaction that can be performed catalytically under mild conditions. wikipedia.org

Precursor Chemistry and Reaction Conditions in this compound Synthesis

The selection of precursors and the control of reaction conditions are critical for the successful synthesis of this compound. A precursor is a compound that participates in a chemical reaction that produces another compound. wikipedia.org

In the common two-step synthesis of this compound, the key precursors are 2-chloronitrobenzene and tetradecanol. ontosight.ai The reaction is carried out in the presence of a base. The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents.

For the Williamson ether synthesis, the precursors are an alcohol and an alkyl halide. numberanalytics.com The reaction is typically conducted in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide ion. numberanalytics.com

The Ullmann condensation traditionally uses an aryl halide and an alcohol in the presence of copper. wikipedia.org High-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide are often employed, with reaction temperatures sometimes exceeding 210°C. wikipedia.org

The following table summarizes the typical precursors and conditions for these synthetic pathways:

| Synthetic Pathway | Precursors | Typical Reaction Conditions | Key Features |

| Two-Step Synthesis | 2-chloronitrobenzene, tetradecanol | Presence of a base, followed by reduction | A common and direct route. ontosight.ai |

| Williamson Ether Synthesis | 2-aminophenol, 1-halotetradecane | Strong base, polar aprotic solvent (e.g., DMSO, DMF) | Good for primary alkyl halides. masterorganicchemistry.com |

| Ullmann Condensation | 2-haloaniline, tetradecanol | Copper catalyst, high temperature, polar solvent | Suitable for aryl halides. wikipedia.org |

| Nucleophilic Aromatic Substitution | Substituted aniline (B41778), tetradecanol | Strong nucleophile, may require harsh conditions | Favored by electron-withdrawing groups on the aromatic ring. wikipedia.org |

| Reductive Amination | Carbonyl compound, amine | Reducing agent (e.g., NaBH3CN), neutral or weakly acidic pH | Versatile and can be done in one pot. wikipedia.orgmasterorganicchemistry.com |

Optimization of Synthetic Routes for Scalability and Purity

Optimizing synthetic routes is crucial for industrial-scale production, focusing on maximizing yield and purity while minimizing costs and environmental impact. nih.gov For this compound synthesis, this involves fine-tuning reaction parameters and purification methods.

Key areas for optimization include:

Solvent Choice: The polarity and boiling point of the solvent can significantly affect reaction rates and product solubility.

Base Selection: In reactions requiring a base, the strength and type of base can influence the reaction's efficiency and selectivity.

Temperature Control: Precise temperature management is essential for controlling reaction kinetics and minimizing side reactions.

Purification Techniques: Methods such as crystallization, chromatography, and distillation are employed to achieve high purity of the final product.

Research has shown that for related alkoxyanilines, maintaining a high yield can be achieved through careful control of reaction conditions, such as temperature and the ratio of reactants. google.com

Catalytic Systems in this compound Production

Catalytic systems play a vital role in modern organic synthesis, often leading to milder reaction conditions, higher yields, and improved selectivity. d-nb.info

In the context of this compound and related alkoxyaniline synthesis, various catalytic systems are employed:

Copper Catalysts: Copper is a key catalyst in Ullmann-type reactions. wikipedia.org Innovations include the use of soluble copper catalysts supported by ligands, which can improve reaction efficiency. wikipedia.org

Noble Metal Catalysts: Catalysts such as platinum and palladium, often supported on carbon, are used in hydrogenation reactions, such as the reduction of a nitro group to an amine. google.com These are effective in producing 4-alkoxyanilines from nitrobenzenes. google.com

Phase Transfer Catalysts: These catalysts facilitate the reaction between reactants in different phases (e.g., a water-soluble reactant and an organic-soluble reactant).

Enzyme Catalysis: Biocatalysts, such as imine reductases, are being explored for their high selectivity in reactions like reductive amination, which is important in pharmaceutical synthesis. wikipedia.org

Recent research has also explored novel catalytic systems, such as cationic N-heterocyclic carbene (NHC)-Cu catalysts, for the synthesis of 2-alkoxyaniline derivatives. researchgate.net These systems have shown high efficiency and functional group compatibility. researchgate.net

The table below provides an overview of different catalytic systems and their applications in alkoxyaniline synthesis.

| Catalyst Type | Example | Application | Advantages |

| Copper-based | Copper(I) and Copper(II) salts | Ullmann Condensation | Readily available, effective for C-O bond formation. wikipedia.org |

| Noble Metals | Platinum on carbon (Pt/C), Palladium on carbon (Pd/C) | Hydrogenation (e.g., nitro group reduction) | High catalytic activity, good yields. google.com |

| Ligand-supported Copper | Cu-diamine complexes | Ullmann-type reactions | Improved solubility and reactivity of the catalyst. wikipedia.org |

| NHC-Cu Catalysts | Cationic N-heterocyclic carbene-Cu | ontosight.aicymitquimica.com-alkoxy rearrangement of N-alkoxyanilines | High efficiency, good to excellent yields. researchgate.net |

Derivatization and Complex Formation

Synthesis of Schiff Base Derivatives Incorporating 2-Tetradecyloxyaniline

Schiff bases, or azomethines, are a class of compounds typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). The nitrogen atom of the primary amine in this compound can act as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form an imine linkage (-C=N-). researchgate.net

The synthesis generally involves refluxing equimolar amounts of this compound and a suitable aldehyde or ketone in a solvent like ethanol. analis.com.my The reaction can be catalyzed by a few drops of acid. The formation of the Schiff base is confirmed by spectroscopic methods. In Fourier-transform infrared (FTIR) spectroscopy, the appearance of a characteristic absorption band for the azomethine group (ν(C=N)) and the disappearance of the bands corresponding to the initial amine (NH₂) and carbonyl (C=O) groups signify the successful formation of the derivative. analis.com.myjournalirjpac.com

Formation of Azo and Salicylaldimine-Linked Dimers

Dimeric structures can be synthesized using derivatives of this compound, leading to molecules with specific functionalities and properties, such as liquid crystallinity. Research has demonstrated the synthesis of homologous series of dimeric compounds featuring both azo (-N=N-) and salicylaldimine (-CH=N-) linkages, incorporating long alkoxy chains, including tetradecyloxy groups. researchgate.netthermofisher.com

| Compound Series | Linkage Type | General Structure | Alkoxy Chains Studied |

| DDMO-n | Azo and Salicylaldimine | N,N'-bis-[2-hydroxy-5-(4'-n-alkoxy)phenylazobenzylidene]-4,4'-diamino diphenylmethane | Decyloxy, Undecyloxy, Dodecyloxy, Tetradecyloxy |

| 16aldddm | Salicylaldimine | N,N'-bis-[2-hydroxy-5-(4'-n-alkoxy)benzylidene]-4,4'-diamino diphenyl methane | Decyloxy, Undecyloxy, Dodecyloxy, Tetradecyloxy |

Table based on data from Asian Journal of Chemistry. researchgate.netthermofisher.com

Development of Polycatenar Ligands from this compound

The long, flexible tetradecyloxy chain makes this compound an ideal component for the design of polycatenar ligands. These are molecules that possess multiple flexible chains attached to a rigid core. The dimeric Schiff bases described previously, such as those in the DDMO-n series, are examples of such ligands, specifically "dicatenar" as they possess two long alkyl chains. researchgate.netthermofisher.com These ligands are of significant interest as they can self-assemble into various liquid crystalline phases (mesophases). The specific nature of the mesophase is influenced by the length of the terminal alkoxy chains and the geometry of the central core.

Coordination Chemistry: Synthesis of Metal Complexes Utilizing this compound Derivatives

The Schiff base derivatives of this compound, particularly those containing additional donor atoms like phenolic oxygen (N₂O₂ donor sets), are excellent ligands for coordinating with transition metal ions. researchgate.netnih.gov The process of chelation, where the ligand binds to the metal ion at multiple points, often results in metal complexes with enhanced stability and unique electronic and geometric properties. bendola.com The synthesis of these metal complexes typically involves reacting the Schiff base ligand with a metal salt, such as a chloride or acetate (B1210297) salt of the desired metal, in a suitable solvent. analis.com.myrdd.edu.iq

Copper(II) ions are frequently used to form complexes with Schiff base ligands. bendola.com Polycatenar Schiff base ligands derived from this compound, such as the azo-linked salicylaldimines, can coordinate with Cu(II) ions through their N₂O₂ donor sites, which consist of the two imine nitrogen atoms and two deprotonated phenolic oxygen atoms. rdd.edu.iq This coordination typically results in the formation of a stable, often square planar or distorted tetrahedral, mononuclear [Cu(L)] or binuclear [Cu₂(L)] complex. nih.govumt.edu.my The formation of the complex is evidenced by shifts in the FTIR spectrum, particularly the ν(C=N) band, and the appearance of new bands corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations. jmchemsci.com Magnetic susceptibility measurements can confirm the paramagnetic nature of the Cu(II) complex, which typically corresponds to one unpaired electron. mdpi.com

Palladium(II) also forms stable complexes with Schiff base ligands. The synthesis is generally achieved by reacting the ligand with a palladium(II) salt, such as palladium(II) acetate, in a 2:1 ligand-to-metal molar ratio, often under reflux in ethanol. analis.com.my For tetradentate N₂O₂ Schiff base ligands derived from this compound, coordination with Pd(II) is expected to occur through the two nitrogen and two oxygen donor atoms. rsc.org This typically yields four-coordinate complexes with a square planar geometry around the central palladium atom, a common coordination geometry for Pd(II). mdpi.comrsc.org These complexes are generally diamagnetic. mdpi.com Characterization via ¹H and ¹³C NMR spectroscopy, FTIR, and UV-Visible spectroscopy confirms the structure and coordination mode. analis.com.my Single-crystal X-ray diffraction provides definitive structural elucidation. rsc.org

Functionalization for Conjugation: PEG-Tetradecyloxyaniline Ethers

While specific literature detailing the synthesis of "PEG-Tetradecyloxyaniline Ethers" is not available in the searched results, the synthesis of such a conjugate is chemically feasible through established methodologies. PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules. wikipedia.org This is often done to improve solubility, stability, and pharmacokinetic properties of drugs and biomolecules. wikipedia.orgnih.gov

One of the most common methods for forming an ether bond is the Williamson ether synthesis. nih.gov This reaction involves the reaction of an alkoxide with a primary alkyl halide or tosylate. nih.gov To create a PEG-tetradecyloxyaniline ether, one could envision a multi-step synthesis:

Start with a suitable precursor, such as 2-aminophenol (B121084).

The phenolic hydroxyl group would be reacted with a PEG chain that has been activated with a good leaving group (e.g., PEG-tosylate or PEG-mesylate). This would form a PEG-aminophenol ether.

The resulting ether could then be alkylated on the phenolic oxygen with 1-bromotetradecane (B124005) to form the final desired product, though protecting the amine would be necessary.

Alternatively, the synthesis could start from 2-tetradecyloxy-1-nitrobenzene, which could be reduced to this compound. Functionalizing the aniline (B41778) nitrogen with a PEG chain is another possibility, for example, by reacting it with a PEG-aldehyde under reductive amination conditions, though this would form an amine linkage rather than an ether. interchim.fr The synthesis of PEG ethers is a well-established industrial process. google.comgoogle.com

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” focusing on its applications in advanced materials science and nanomaterial synthesis and engineering as per the provided outline.

Extensive searches for scholarly articles and research data detailing the specific roles of this compound as a surfactant, reducing agent, phase transfer reagent, or capping agent in the synthesis of nanoparticles (including noble metal and bimetallic core-shell nanoparticles) did not yield any relevant results. The scientific literature does not appear to document the use of this specific compound for the applications listed in the requested article structure.

Therefore, content for the following sections and subsections concerning this compound cannot be provided:

Applications in Advanced Materials Science

Nanomaterial Synthesis and Engineering

Impact on Nanoparticle Morphology and Dispersity

Without verifiable, source-based information, generating an article that is scientifically accurate and authoritative is not feasible. The creation of data tables and detailed research findings as requested is also not possible due to the absence of primary or secondary research on this topic.

Integration into Biomolecule Immobilization Platforms

The immobilization of biomolecules onto surfaces is a critical technology in the development of biosensors, biocatalysts, and various biomedical devices. The effectiveness of these platforms often depends on the nature of the surface chemistry used to attach the biomolecules. While no specific studies on the use of 2-Tetradecyloxyaniline for biomolecule immobilization were found, the long alkyl chain of the tetradecyloxy group suggests potential utility in creating hydrophobic surfaces.

Long-chain alkyl amines and related compounds can be used to modify surfaces, creating a microenvironment that can influence the stability and orientation of immobilized biomolecules nih.govnih.govresearchgate.net. The hydrophobic tetradecyloxy chain of this compound could potentially interact with hydrophobic regions of proteins, a principle that is sometimes exploited in hydrophobic interaction chromatography for protein purification. The aniline (B41778) group, in theory, could be further functionalized to provide a covalent attachment point for biomolecules. However, without experimental data, this remains speculative.

Polymer Chemistry and Functional Macromolecules

The structure of this compound, featuring a reactive amine group and a long alkoxy side chain, suggests its potential as a monomer or a precursor in the synthesis of functional polymers.

Monomer in the Synthesis of High-Performance Polyimides with Pendant N-Alkoxy Chains

Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The introduction of long, flexible side chains, such as the tetradecyloxy group, can modify the properties of polyimides by increasing their solubility and processability, and by influencing their thermal and mechanical properties.

While there is no specific research detailing the use of this compound in polyimide synthesis, studies on other long-chain alkoxy-substituted diamines have shown that such modifications can lower the glass transition temperature and increase the free volume of the resulting polyimides. This can lead to improved processability and tailored dielectric properties. The pendant N-alkoxy chains can also affect the packing of the polymer chains, potentially leading to materials with unique morphological and barrier properties.

Precursor for Polyimidazole Derivatives

Polyimidazoles are another class of thermally stable polymers with applications in areas such as fuel cells and gas separation membranes. The synthesis of polyimidazoles often involves the reaction of aromatic diamines with other monomers. The aniline functionality of this compound makes it a candidate as a precursor for such polymers. The long tetradecyloxy side chain would be expected to impart increased solubility and processability to the resulting polyimidazole, similar to its potential effect on polyimides.

Structure-Property Relationships in this compound-Derived Polymers

The relationship between the chemical structure of a polymer and its macroscopic properties is a fundamental concept in materials science. For polymers derived from this compound, the long, flexible tetradecyloxy side chain would be a dominant factor in determining the material's properties.

Expected Influence of the Tetradecyloxy Side Chain:

| Property | Expected Effect of Tetradecyloxy Side Chain | Rationale |

| Solubility | Increased | The long alkyl chain would increase the free volume and disrupt chain packing, leading to better solubility in organic solvents. |

| Glass Transition Temperature (Tg) | Decreased | The flexible side chain would act as an internal plasticizer, increasing chain mobility and lowering the Tg. |

| Crystallinity | Potentially Decreased | The bulky side group could hinder the regular packing of polymer chains required for crystallization. |

| Mechanical Properties | Potentially more flexible, lower modulus | The increased free volume and reduced chain packing would likely lead to a less rigid material. |

Liquid Crystalline Polymers and Mesophases Derived from Polycatenar Ligands

Liquid crystalline polymers (LCPs) are materials that exhibit properties of both liquids and solids. The formation of liquid crystalline phases is often driven by the presence of rigid mesogenic units and flexible spacers or side chains. The introduction of long alkoxy side chains is a well-known strategy for inducing liquid crystalline behavior in polymers nih.govnih.govpageplace.dedtic.mil.

While no studies have specifically investigated LCPs derived from this compound, the presence of the long tetradecyloxy chain suggests that polymers incorporating this monomer could exhibit liquid crystalline properties. The aniline group could be part of a rigid mesogenic core, and the long alkyl chain would provide the necessary flexibility and volume to promote the formation of ordered, fluid phases.

Hexagonal columnar phases are a type of liquid crystalline mesophase where molecules self-assemble into cylindrical structures, which then pack into a two-dimensional hexagonal lattice. This type of organization is often observed in disc-like molecules or in polymers with multiple flexible side chains (polycatenar ligands). It is plausible that appropriately designed polymers or metal complexes incorporating this compound as a ligand could self-assemble into such columnar structures. The long, space-filling tetradecyloxy chains would play a crucial role in directing this self-assembly process.

Metallomesogenic Materials Development

Metallomesogens are metal complexes that exhibit liquid crystalline (mesomorphic) properties. ajol.info The incorporation of a metal atom into a liquid crystalline structure can introduce novel optical, magnetic, and electronic properties. ajol.infonih.gov The design of metallomesogens involves the use of organic ligands that promote mesomorphism, which are then coordinated to a metal center. tcichemicals.com The geometry of the metal complex and the nature of the ligands play a crucial role in determining the type of liquid crystal phase formed, which can include nematic, smectic, and columnar phases. ajol.info

While this compound possesses a coordinating amine group and a long alkyl chain that could favor the formation of mesophases, there is no specific research available that describes its use as a ligand in the development of metallomesogenic materials.

Organic Electronics and Optoelectronic Materials

The field of organic electronics utilizes organic molecules and polymers for applications in electronic and optoelectronic devices. The performance of these materials is highly dependent on their molecular structure, which influences their electronic and optical properties.

Development of Organic Semiconductor Materials Incorporating this compound Moieties

Organic semiconductors are organic materials that exhibit semiconductor properties. mdpi.com They are the active components in a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). mdpi.comresearchgate.net The electronic properties of organic semiconductors can be tuned by modifying their chemical structure, for instance, by introducing electron-donating or electron-withdrawing groups. mdpi.com

A thorough review of the available scientific literature does not reveal any specific examples of organic semiconductor materials that have been developed incorporating this compound moieties.

Optical Properties of Polyimides for Optoelectronic Applications

Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. In optoelectronic applications, the optical properties of polyimides, such as their transparency and refractive index, are of critical importance. The introduction of specific chemical groups, such as fluorine atoms, can enhance the optical transparency of polyimide films by reducing intermolecular charge transfer interactions.

There is no available research data on the synthesis of polyimides using this compound or on the optical properties of such polyimides for optoelectronic applications.

Electrochemical Characteristics of Derived Organic Electronic Materials

The electrochemical characteristics of organic electronic materials, such as their oxidation and reduction potentials, are fundamental to their performance in devices like batteries and electrochromic displays. These properties determine the energy levels of the material and its stability during electrochemical cycling.

No specific data on the electrochemical characteristics of organic electronic materials derived from this compound could be found in the reviewed scientific literature.

Photographic Materials Technology

Application in Silver Halide Photographic Elements

Due to the lack of specific information on "this compound" in the requested applications, it is not possible to generate the detailed article with data tables and research findings as instructed.

Characterization Techniques for Advanced Studies

Spectroscopic Analysis of 2-Tetradecyloxyaniline-Derived Materials

Spectroscopic techniques are indispensable for elucidating the chemical structure and electronic properties of this compound derivatives. By interacting with molecules using electromagnetic radiation, these methods can identify functional groups, confirm molecular structures, and monitor chemical transformations.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govoptikinstruments.hr For materials derived from this compound, such as its corresponding polymer, FTIR is crucial for confirming the molecular structure by identifying characteristic vibrational bands. nih.govresearchgate.net

The FTIR spectrum of poly(this compound) is expected to display several key absorption bands that confirm its structure. The presence of the long tetradecyl chain is identified by strong absorption bands corresponding to the stretching and bending vibrations of C-H bonds in methylene (CH₂) groups. researchgate.net The aromatic nature of the polyaniline backbone is confirmed by C=C stretching vibrations within the benzenoid and quinoid rings, which are characteristic of polyaniline structures. researchgate.net Additionally, the C-N stretching vibrations of the aromatic amine and the C-O-C stretching of the ether linkage provide definitive evidence of the alkoxy substitution on the aniline (B41778) ring.

Table 1: Expected FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |

|---|---|---|

| ~2920 | Asymmetric C-H Stretch | Methylene (CH₂) in Tetradecyl Chain |

| ~2850 | Symmetric C-H Stretch | Methylene (CH₂) in Tetradecyl Chain |

| ~1580 | C=C Stretch | Quinoid Ring of Polyaniline Backbone |

| ~1490 | C=C Stretch | Benzenoid Ring of Polyaniline Backbone |

| ~1240 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether Linkage |

This table is generated based on characteristic vibrational frequencies for the specified functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for providing detailed information about the molecular structure of a compound. rsc.org It works by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, allowing for the precise mapping of the chemical environment of each atom within the molecule. rsc.org For this compound and its derivatives, both ¹H and ¹³C NMR are used to confirm the covalent structure. rsc.orgresearchgate.net

In the ¹H NMR spectrum, distinct signals would correspond to the protons on the aromatic ring, the methylene protons adjacent to the ether oxygen (-O-CH₂-), the repeating methylene units of the long alkyl chain, and the terminal methyl (CH₃) group. researchgate.net Similarly, the ¹³C NMR spectrum would show characteristic peaks for the aromatic carbons, the carbon of the ether linkage, the carbons along the alkyl chain, and the terminal methyl carbon. researchgate.net These spectral data collectively provide unambiguous confirmation of the molecular structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Monomer

| Chemical Shift (δ, ppm) | Proton Type | Assignment |

|---|---|---|

| 6.7 - 7.2 | Aromatic Protons | Protons on the aniline ring |

| ~4.0 | Methylene Protons | -O-CH₂ -R |

| ~3.8 | Amine Protons | -NH₂ |

| 1.2 - 1.8 | Methylene Protons | -(CH₂ )₁₂- in the tetradecyl chain |

This table provides estimated chemical shifts based on standard values for similar chemical environments.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about electronic transitions within the molecule. ias.ac.inresearchgate.net This technique is particularly useful for characterizing the electronic properties of conjugated polymers like poly(this compound). The UV-Vis spectrum of polyaniline and its derivatives typically exhibits two characteristic absorption bands. ias.ac.inresearchgate.net

The first band, usually appearing in the UV region around 320-330 nm, is attributed to the π-π* electronic transition within the benzenoid rings of the polymer backbone. researchgate.net The second band, found in the visible region (often above 600 nm), corresponds to the exciton transition in the quinoid rings. The position and intensity of these bands can be influenced by factors such as the degree of oxidation, protonation, and the nature of the substituent on the aniline ring. UV-Vis spectroscopy is also a valuable method for monitoring the progress of polymerization reactions in real-time, as the growth of these characteristic absorption bands indicates the formation of the polymer. nih.gov

Table 3: Characteristic UV-Vis Absorption Bands for Poly(2-alkoxyanilines)

| Wavelength Range (nm) | Electronic Transition | Structural Origin |

|---|---|---|

| 320 - 330 | π-π* Transition | Benzenoid Rings |

This table is based on typical absorption data for substituted polyanilines. ias.ac.in

Microscopic and Morphological Investigations

Microscopy techniques are vital for visualizing the physical form and structure of materials at the micro- and nanoscale. For this compound-derived materials, particularly nanoparticles, electron microscopy provides direct imaging of their architecture, size, and arrangement.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. mdpi.com It is an indispensable tool for characterizing the morphology, size, and size distribution of nanoparticles. afu.edu.npresearchgate.net When materials derived from this compound are synthesized in nanoparticulate form, TEM allows for direct visualization of their shape (e.g., spherical, tubular, or irregular) and provides precise measurements of their dimensions. nih.govafu.edu.np The statistical analysis of TEM images from a large population of nanoparticles yields crucial data on size uniformity and distribution, which are critical parameters for many applications.

High-Resolution Transmission Electron Microscopy (HR-TEM) is an advanced mode of TEM that allows for the imaging of the atomic structure of materials. mdpi.com This powerful technique is used to investigate the crystallinity and fine structural details of nanoparticles derived from this compound. HR-TEM can reveal the arrangement of atoms, visualize crystal lattice fringes, and identify crystalline defects. This level of detail is crucial for confirming the nanoarchitecture and understanding how the synthesis conditions influence the crystallinity and structural integrity of the resulting nanomaterials.

Table 4: Information Obtained from Electron Microscopy Techniques

| Technique | Primary Information Obtained | Application to this compound Materials |

|---|---|---|

| TEM | Nanoparticle size, shape, and distribution | Determining the morphology and size uniformity of synthesized nanoparticles. |

| HR-TEM | Atomic lattice imaging, crystallinity, defects | Confirming the crystalline or amorphous nature of the nanoarchitecture and identifying structural features at the atomic scale. |

Thermal and Electrochemical Characterization

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It is exceptionally suited for studying the phase transitions of materials. For molecules like this compound, which possess a long alkyl chain and an aromatic core, the formation of liquid crystalline phases is expected. beilstein-journals.orgmdpi.com

A typical DSC thermogram for a long-chain alkoxyaniline derivative would show distinct endothermic peaks corresponding to phase transitions upon heating. These transitions often include the melting from a crystalline solid (Cr) to a smectic (Sm) liquid crystal phase, followed by a transition to a nematic (N) phase, and finally clearing to an isotropic liquid (I). The temperatures of these peaks and the associated enthalpy changes (ΔH) provide a thermodynamic fingerprint of the material. researchgate.netnih.gov

The length of the alkoxy chain significantly influences these transition temperatures. In a homologous series of N-(benzylidene)-4-alkoxyanilines, which are structurally related to this compound, the breadth of the smectic and nematic phases is dependent on the chain length. researchgate.netnih.gov This systematic variation is crucial for tuning the material's properties for specific applications, such as in liquid crystal displays.

The following table presents representative DSC data for a homologous series of Schiff-base derivatives containing a terminal alkoxyaniline, illustrating the influence of chain length on phase transitions.

| Alkoxy Chain Length (n) | Cr → Sm Transition (°C) | Sm → N Transition (°C) | N → I Transition (°C) | ΔH (N→I) (kJ/mol) |

| 8 | 98.0 | - | 114.0 | 0.45 |

| 9 | 96.0 | - | 115.0 | 0.51 |

| 10 | 95.0 | 108.0 | 114.5 | 0.54 |

Data adapted from studies on structurally similar liquid crystalline compounds to illustrate expected trends. researchgate.netnih.gov

Cyclic Voltammetry (CV) is a versatile electroanalytical technique for investigating the redox properties of chemical species. For this compound, CV can be used to determine its oxidation potential and to study the stability and behavior of the resulting oxidized species. The aniline moiety is electrochemically active and typically undergoes an irreversible oxidation process. lsu.edumdpi.com

Studies on closely related compounds, such as 2-(mercaptoalkoxy)aniline self-assembled monolayers on gold electrodes, provide significant insight into the expected electrochemical behavior. The initial oxidation of the aniline group typically occurs at a potential above +0.6 V versus a standard reference electrode. lsu.edu This process often leads to the formation of radical cations that can subsequently undergo coupling reactions, leading to oligomerization or polymerization on the electrode surface. lsu.edu

The voltammograms of such systems can be complex, showing multiple redox waves upon repeated potential cycling. These waves correspond to the different redox states of the oligoaniline products formed on the electrode, such as the leucoemeraldine/emeraldine and emeraldine/pernigraniline transitions. lsu.edu The presence of the long, insulating tetradecyloxy chain may influence electron transfer kinetics and the morphology of any resulting polymer film.

Key electrochemical parameters obtained from CV for 2-(alkoxy)aniline derivatives are summarized below.

| Redox Process | Potential (V vs. SSCE) |

| Initial Aniline Oxidation | > +0.9 |

| Redox Wave I (Leucoemeraldine/Emeraldine) | +0.2 |

| Redox Wave II (Quinonemonoimine Degradation) | +0.4 |

| Redox Wave III (Quinonediimine Dimer) | +0.5 |

| Redox Wave IV (Emeraldine/Pernigraniline) | +0.6 |

Data adapted from electrochemical studies on 2-(mercaptoalkoxy)aniline monolayers. lsu.edu

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline material. rutgers.edu For this compound, powder XRD (PXRD) would be used to identify its crystalline phases, determine unit cell parameters, and confirm sample purity.

In its solid state, this compound is expected to pack into a well-defined crystal lattice. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), contains a series of peaks whose positions and intensities are unique to that crystalline structure. researchgate.net Analysis of these peak positions allows for the determination of the lattice parameters (a, b, c, α, β, γ) and the space group of the unit cell.

Furthermore, given the liquid crystalline properties suggested by DSC analysis, XRD is indispensable for characterizing the structures of these mesophases. In a smectic phase, for instance, XRD patterns typically show one or more sharp, low-angle reflections corresponding to the layer spacing (d-spacing) of the molecules, along with a diffuse wide-angle signal related to the liquid-like arrangement of molecules within the layers. beilstein-journals.org This allows for the direct measurement of the layer thickness, providing insight into the molecular arrangement (e.g., tilted vs. non-tilted) within the liquid crystal phase.

A table of potential parameters derived from an XRD analysis of a crystalline or liquid crystalline alkoxyaniline is shown below.

| Parameter | Representative Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements of the unit cell. |

| Lattice Parameter (a) | 5.5 Å | Unit cell dimension. |

| Lattice Parameter (b) | 7.8 Å | Unit cell dimension. |

| Lattice Parameter (c) | 38.5 Å | Unit cell dimension, often related to molecular length. |

| Angle (β) | 95° | Angle of the unit cell. |

| Low-Angle d-spacing (Smectic) | 35.2 Å | Inter-layer distance in a liquid crystal phase. |

Note: This table contains hypothetical but realistic data for a long-chain organic molecule, illustrating the information obtainable from XRD.

Theoretical and Mechanistic Investigations

Proposed Reaction Mechanisms in 2-Tetradecyloxyaniline-Mediated Nanoparticle Synthesis

Detailed, experimentally validated reaction mechanisms for the synthesis of nanoparticles specifically mediated by this compound are not presently available in peer-reviewed literature. However, based on the known chemistry of similar amphiphilic molecules and aniline (B41778) derivatives in nanoparticle formation, a hypothetical mechanism can be proposed.

The amphiphilic nature of this compound, possessing a hydrophilic aniline head and a long hydrophobic tetradecyloxy tail, suggests it could function as a stabilizing or capping agent during nanoparticle synthesis. In a typical bottom-up synthesis approach, metal precursors are reduced to form atomic clusters that subsequently grow into nanoparticles. The this compound molecules would likely adsorb onto the surface of these nascent nanoparticles.

The proposed roles of this compound in this process would be:

Stabilization: The long alkyl chains would provide steric hindrance, preventing the nanoparticles from aggregating and ensuring a stable colloidal dispersion.

Shape Direction: The preferential binding of the aniline group to specific crystallographic faces of the growing nanoparticle could influence its final morphology.

Reduction: The aniline functional group itself can act as a reducing agent for certain metal precursors, contributing directly to the formation of the nanoparticles.

It is important to emphasize that this is a generalized mechanism based on the behavior of other amphiphilic aniline derivatives. researchgate.netnih.gov Specific kinetic and thermodynamic data for this compound in such reactions are needed for a precise mechanistic understanding.

Computational Modeling of Structure-Property Relationships in Derived Materials

Computational modeling studies focusing specifically on this compound and its derived materials are currently absent from the scientific literature. However, the principles of computational materials science provide a framework for how such investigations could be conducted and what insights they might yield.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and molecular structures of molecules. researchgate.net For this compound, computational modeling could predict key properties that influence its behavior in materials synthesis. These properties include:

Molecular Geometry: The optimized 3D structure, including bond lengths and angles.

Electronic Properties: The distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) energies. These are crucial for understanding its reactivity and interaction with other species. researchgate.net

Vibrational Frequencies: Predicted infrared and Raman spectra that can be used to characterize the molecule experimentally. researchgate.net

Once incorporated into a larger material, such as a polymer or as a coating on a nanoparticle, multiscale modeling techniques could be employed to predict the macroscopic properties of the resulting composite material. This approach bridges the gap from molecular-level understanding to material performance.

Table 1: Hypothetical Data for Computational Modeling of this compound (Note: This data is illustrative and not based on actual published research)

| Property | Predicted Value | Computational Method |

| Dipole Moment | 2.5 D | DFT/B3LYP |

| HOMO Energy | -5.2 eV | DFT/B3LYP |

| LUMO Energy | -0.8 eV | DFT/B3LYP |

| Energy Gap | 4.4 eV | DFT/B3LYP |

Interfacial Phenomena Studies in Biphasic Systems Involving this compound

There is a lack of specific experimental studies on the interfacial phenomena in biphasic systems involving this compound. Given its amphiphilic structure, it is expected to exhibit surface-active properties, migrating to the interface between two immiscible liquids, such as oil and water.

At the interface, the hydrophilic aniline head would orient towards the aqueous phase, while the hydrophobic tetradecyloxy tail would extend into the non-polar phase. This arrangement would lead to a reduction in the interfacial tension between the two phases. The effectiveness of this compound as an interfacial agent would depend on factors such as:

Concentration: The extent of interfacial tension reduction is typically dependent on the concentration of the surfactant.

pH of the Aqueous Phase: The protonation state of the aniline group would be influenced by the pH, which in turn would affect its hydrophilicity and interfacial behavior.

Temperature: Temperature can influence both the solubility and the conformation of the molecule at the interface.

The study of such systems is crucial for applications in areas like emulsion polymerization, phase transfer catalysis, and the fabrication of Janus particles, which are nanoparticles with two distinct faces. nih.gov

Table 2: Potential Interfacial Properties of this compound in a Water-Octane System (Note: This data is hypothetical and for illustrative purposes only)

| Parameter | Potential Value | Significance |

| Interfacial Tension Reduction | > 10 mN/m | Indicates significant surface activity |

| Critical Micelle Concentration | 10⁻⁴ - 10⁻³ M | Concentration at which self-assembly into micelles may occur |

| Area per Molecule at Interface | 30 - 50 Ų | Provides insight into the packing of molecules at the interface |

Future Research Directions and Emerging Applications

Exploration of Novel Derivatives for Enhanced Material Performance

The synthesis of novel derivatives of 2-Tetradecyloxyaniline is a primary avenue for enhancing its material performance. By chemically modifying the aniline (B41778) group or the alkoxy chain, researchers can tailor the compound's physical and chemical properties for specific applications. For instance, introducing different substituent groups onto the aromatic ring could influence the molecule's electronic properties and its ability to self-assemble into ordered structures.

Long-chain alkoxy aniline derivatives are known to exhibit liquid crystalline properties, which are highly dependent on the length of the alkyl chain. The mesomorphic properties, or the ability to form liquid crystal phases, are crucial for applications in displays and sensors. Research into derivatives of this compound could lead to the development of new liquid crystalline materials with optimized phase transition temperatures and stability. rsc.orgresearchgate.netbeilstein-journals.orgmdpi.commdpi.com

Table 1: Potential Derivatives of this compound and Their Anticipated Properties

| Derivative Class | Potential Modification | Anticipated Property Enhancement |

| Azomethines | Reaction of the amine group with an aldehyde | Enhanced liquid crystalline behavior, potential for new mesophases. researchgate.net |

| Amides/Esters | Acylation of the amine group | Altered solubility, potential for hydrogen bonding influencing self-assembly. |

| Substituted Anilines | Introduction of functional groups on the aromatic ring | Modified electronic properties (e.g., conductivity), altered intermolecular interactions. |

| Polymerizable Derivatives | Incorporation of a polymerizable group (e.g., vinyl, acrylate) | Formation of functional polymers with ordered structures for coatings and films. |

Integration of this compound Derivatives in Next-Generation Electronic Devices

Organic field-effect transistors (OFETs) are a key component of next-generation flexible electronics. The performance of these devices is highly dependent on the molecular packing and electronic properties of the organic semiconductor used. Derivatives of this compound, with their potential for self-assembly into ordered thin films, could serve as the active layer in OFETs. nih.govresearchgate.netrsc.orgnih.gov The long alkyl chain can promote the necessary molecular organization for efficient charge transport.

Doping of organic semiconductors is another strategy to improve device performance. rsc.org Future research could explore the doping of this compound-based films to enhance their conductivity and charge carrier mobility. The ability to solution-process these materials would also be a significant advantage, enabling low-cost, large-area fabrication of electronic devices. researchgate.net

Advanced Nanomaterial Architectures and Their Functionalization

The amine group in this compound provides a reactive site for the functionalization of nanomaterials. Surface modification of nanoparticles is crucial for their stability and function in various applications. researchgate.netfrontiersin.orgnih.govmdpi.com By grafting this compound or its derivatives onto the surface of nanoparticles (e.g., gold, silica, or quantum dots), it is possible to create hybrid materials with tailored properties.

The long tetradecyloxy chains can provide a stabilizing layer, preventing aggregation of the nanoparticles in different media. nih.gov This surface modification can also impart new functionalities to the nanomaterials, such as creating surfaces with specific wetting properties or providing a matrix for the immobilization of other molecules.

Sustainable Synthesis and Green Chemistry Approaches for this compound and its Derivatives

Developing environmentally friendly methods for the synthesis of this compound and its derivatives is a critical area of future research. Traditional synthetic routes for substituted anilines can be hazardous and generate significant waste. semanticscholar.orgnih.gov Green chemistry approaches focus on the use of renewable starting materials, less hazardous reagents, and more efficient, atom-economical reactions.

Research into catalytic methods, the use of greener solvents like water, and the development of one-pot synthesis procedures can significantly reduce the environmental impact of producing these compounds. semanticscholar.orgnih.govorganic-chemistry.orgnih.gov For example, methods are being developed for the synthesis of substituted anilines from renewable precursors like amino acids under metal-free conditions. organic-chemistry.org

Unexplored Applications in Functional Materials and Devices

The unique molecular structure of this compound opens the door to a range of unexplored applications. Its amphiphilic nature could be exploited in the formation of Langmuir-Blodgett films, which are highly ordered molecular assemblies with potential uses in sensors and nonlinear optics. The ability of the aniline moiety to undergo polymerization could also be utilized to create novel conductive polymers with long alkyl side chains, potentially leading to materials with interesting electronic and self-assembly properties. Further investigation into the solid-state properties and crystal packing of this compound and its derivatives will be crucial in uncovering new avenues for their application in advanced functional materials and devices.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Tetradecyloxyaniline that influence its experimental applications?

- Methodological Answer : Researchers should first characterize the compound using techniques like HPLC (for purity), NMR (structural confirmation), and differential scanning calorimetry (thermal stability). Key properties include its boiling point (420.5°C), density (0.924 g/cm³), and refractive index (1.501) . These properties guide solvent selection (e.g., non-polar solvents for dissolution) and thermal stability considerations in synthetic protocols.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H35NO |

| Boiling Point | 420.5°C |

| Density | 0.924 g/cm³ |

| Refractive Index | 1.501 |

| CAS No. | 41710-89-8 |

Q. What analytical methods are critical for verifying the structural integrity of this compound?

- Methodological Answer : Use FT-IR spectroscopy to confirm the presence of amine (-NH₂) and ether (-O-) functional groups. Mass spectrometry (MS) validates molecular weight (305.51 g/mol), while elemental analysis ensures stoichiometric consistency. For crystallinity assessment, X-ray diffraction (XRD) is recommended .

Advanced Research Questions

Q. How can researchers address contradictions in solubility data for this compound across solvent systems?

- Methodological Answer : Systematic solubility studies should be designed with controlled variables (temperature, solvent purity). Use UV-Vis spectroscopy to quantify solubility limits, and compare results with Hansen solubility parameters. If discrepancies persist, investigate solvent polarity effects or potential hydrogen-bonding interactions using molecular dynamics simulations .

Q. What experimental strategies optimize the synthesis of this compound derivatives for supramolecular applications?

- Methodological Answer : Modify the alkyl chain length or introduce functional groups (e.g., fluorination) to alter self-assembly behavior. Monitor phase transitions via polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS). For reproducibility, document reaction conditions (e.g., stoichiometry, catalyst type) and validate product stability using thermogravimetric analysis (TGA) .

Q. How should researchers interpret conflicting bioactivity results in cell-based assays involving this compound?

- Methodological Answer : Replicate experiments with standardized cell lines and controls (e.g., vehicle-only and positive controls). Use statistical tools (e.g., ANOVA with post-hoc tests) to assess variability. If cytotoxicity is observed, evaluate membrane permeability via fluorescence assays (e.g., propidium iodide staining) and correlate with logP values to infer bioavailability .

Data Analysis and Reporting

Q. What frameworks ensure rigorous interpretation of this compound’s spectroscopic data?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to NMR or IR datasets to identify spectral outliers. Cross-reference with computational models (DFT calculations) to assign peaks accurately. For publication, adhere to IUPAC guidelines for spectral reporting and include raw data in supplementary materials .

Q. How can researchers reconcile discrepancies between theoretical and experimental melting points?

- Methodological Answer : Compare experimental DSC data with predictions from software like ChemAxon or ACD/Labs. Investigate impurities via GC-MS and repeat DSC runs with recrystallized samples. Document polymorphic forms using XRD and discuss lattice energy differences in the context of molecular packing .

Safety and Protocol Design

Q. What safety protocols are essential for handling this compound in catalytic studies?

- Methodological Answer : Use fume hoods for synthesis and wear nitrile gloves (tested against EN 166 standards) to prevent dermal exposure. Implement emergency wash stations and monitor airborne particulates via HEPA filters. For toxicity screening, follow OECD guidelines for acute oral toxicity (e.g., LD50 determination in rodent models) .

Interdisciplinary Applications

Q. How can this compound be integrated into polymer matrices for advanced material studies?

- Methodological Answer : Employ in-situ polymerization techniques (e.g., RAFT or ATRP) with this compound as a monomer. Characterize mechanical properties via tensile testing and thermal stability via TGA. Use SEM/EDS to map distribution within the polymer and correlate with DSC data on glass transition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.